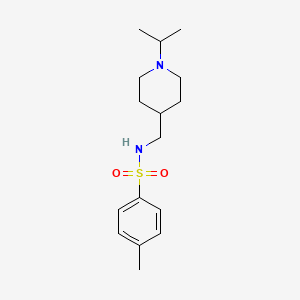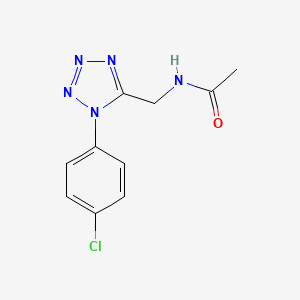
4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMA is a member of the oxazole family of compounds, which have been shown to possess a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid is not fully understood. However, studies have shown that this compound is able to induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to possess antimicrobial and antifungal properties. This compound has also been shown to inhibit the activity of enzymes involved in inflammation, which may contribute to its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid for lab experiments is its relatively simple synthesis method. This compound is also stable under a range of conditions, which makes it suitable for use in a variety of experimental setups. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental systems.
Direcciones Futuras
There are numerous future directions for research on 4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid. One potential area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the potential of this compound as an anti-inflammatory agent. Finally, the potential of this compound as a therapeutic agent for other diseases, such as fungal infections, could also be explored.
Métodos De Síntesis
4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-chloro-5-hydroxy-1,2-oxazole-3-carboxylic acid with phenylmethoxycarbonyl chloride in the presence of a base. The resulting product is then treated with ammonia to yield this compound. Other methods of synthesis include the reaction of this compound methyl ester with sodium hydroxide or hydrochloric acid.
Aplicaciones Científicas De Investigación
4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for this compound is its potential as an anticancer agent. Studies have shown that this compound is able to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo.
Propiedades
IUPAC Name |
4-chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5/c13-8-9(11(16)17)15-20-10(8)14-12(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWBIGUQXCHBFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=NO2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

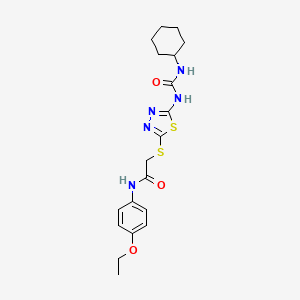

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2406851.png)

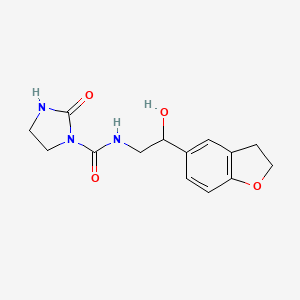

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2406858.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)
![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)
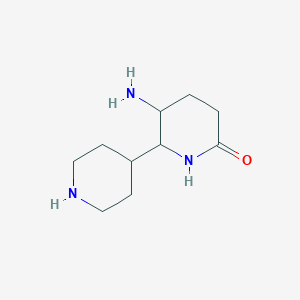
![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)
